[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
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Overview
Description
“[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine” is a compound that contains a 1,2,4-triazole ring, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The 1,2,4-triazole ring is known to have multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds has been reported in several studies. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds has been established by various spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .
Chemical Reactions Analysis
1,2,4-Triazole-containing compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can be characterized by various spectroscopic techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Catalytic Applications
Efficient Transfer Hydrogenation Reactions
Triazole derivatives have been used as ligands in ruthenium complexes, showing excellent catalytic activities in transfer hydrogenation of acetophenone derivatives, achieving up to 99% conversions and high turnover frequency values. These findings suggest potential catalytic applications of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine in similar reactions due to its triazole functionality (Karabuğa et al., 2015).
Antimicrobial Activities
Design and Synthesis of New Quinoline Derivatives
Incorporating triazole moieties into quinoline derivatives has been shown to enhance their antimicrobial properties. A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities. This indicates that this compound could be explored for developing antimicrobial agents (Thomas et al., 2010).
Anticancer Research
IDO1 Inhibition for Cancer Therapy
Triazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target for cancer treatment. Rational design led to the discovery of potent IDO1 inhibitors with nanomolar potency, showcasing the potential of triazole-based compounds in anticancer research. These findings suggest that derivatives like this compound could be valuable in the development of new cancer therapies (Röhrig et al., 2012).
Materials Science
Nonlinear Optical Properties
Triazole Schiff bases, featuring structural similarities to this compound, have been synthesized and studied for their nonlinear optical (NLO) properties. The presence of triazole and phenyl groups contributes to the NLO activity, which could be relevant for materials science applications, particularly in developing optoelectronic devices (Maza et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Biochemical Pathways
Related compounds have been shown to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated cytotoxic activities against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine plays a significant role in biochemical reactions due to its ability to form non-covalent interactions with enzymes, proteins, and other biomolecules. The triazole ring in this compound can engage in hydrogen bonding and dipole interactions, which are crucial for binding to biological receptors . This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . Additionally, this compound can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, such as MCF-7 and HCT-116, this compound exhibits cytotoxic effects by inducing apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and receptors through hydrogen bonding and dipole interactions . It can inhibit the activity of enzymes such as cytochrome P450, leading to changes in metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of cellular processes, including cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function need to be further investigated . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This compound can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the metabolism of other drugs by inhibiting or inducing the activity of drug-metabolizing enzymes . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins . These interactions determine the bioavailability and efficacy of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-9-3-8(2-1-7(9)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQIANVDFCGMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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